molecular formula C27H42N10O7 B589511 Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Cat. No.: B589511
M. Wt: 618.7 g/mol
InChI Key: LNQSOPRLNRSQRD-TWGJCYIBSA-N
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Description

Detailed Research Findings

Molecular Mechanisms in Osteoclast Regulation

Osteostatin inhibits osteoclast differentiation through transcriptional and post-translational mechanisms:

  • Downregulation of NFATc1 : Reduces nuclear translocation of the master osteoclast transcription factor.
  • Suppression of Osteoclast Markers : Decreases mRNA levels of cathepsin K, OSCAR, and RANK.
  • PKC-Mediated Signaling : Activates PKC isoforms, which indirectly modulate osteoclastogenesis.
Experimental Evidence
Model System Observation Reference
Human PBMCs 50% reduction in TRAP⁺ multinucleated osteoclasts at 500 nM osteostatin.
Mouse Calvariae No effect on mature osteoclast resorption, suggesting pre-osteoclast targeting.
Rat Osteoclasts Rapid cellular retraction and inhibition of TRAP secretion.

Osteogenic Effects on Bone Formation

Osteostatin enhances osteoblast function and bone matrix mineralization:

  • VEGFR2 Transactivation : Increases osteoblast proliferation and survival via VEGF-independent pathways.
  • Upregulation of Osteogenic Genes : Promotes osteocalcin (OC) and osteoprotegerin (OPG) expression in human osteoblasts.
  • Bone Healing : Accelerates fracture repair in diabetic models by restoring trabecular bone volume.
Key Experimental Outcomes
Experimental Condition Effect Reference
High-Glucose Osteoblasts Reverses hyperglycemia-induced suppression of OC and OPG expression.
Diabetic Mouse Tibiae Increases trabecular bone thickness and connectivity.
Zebrafish Models Interacts with sox9 and runx2 to regulate chondrogenesis and osteogenesis.

Species-Specific Activities

While osteostatin’s sequence is conserved, functional responses vary across species:

Species Observed Effect Reference
Human Inhibits NFATc1 in PBMC-derived osteoclasts; stimulates VEGFR2 in osteoblasts.
Mouse No effect on calvarial bone resorption; enhances cortical bone recovery in OVX.
Rat Directly inhibits osteoclast TRAP activity and resorption.
Zebrafish Regulates sox9 expression in pharyngeal cartilages.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQSOPRLNRSQRD-TWGJCYIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and First Amino Acid Attachment

The resin is swelled in dichloromethane (DCM) for 30 minutes before coupling the first amino acid. Boc-Orn(Fmoc)-OH is commonly used as the initial residue for macrocyclic peptides, dissolved in DCM with 2,4,6-collidine to facilitate nucleophilic substitution at the resin’s chlorotrityl group. A stoichiometric ratio of 1:1.2 (resin:amino acid) ensures optimal loading, with reactions proceeding for 8–24 hours at room temperature. Excess reagents are removed via sequential washes with DCM and dimethylformamide (DMF).

Table 1: Resin Loading Conditions for Osteostatin (1-5) Amide

ParameterSpecification
Resin TypeRink amide MBHA (0.1 mmol scale)
Swelling SolventDCM (30 min)
Coupling Agent2,4,6-Collidine (0.3 mL)
Reaction Time8–24 h
Wash Protocol4× DCM, 4× DMF

Sequential Amino Acid Coupling and Deprotection

Following resin loading, iterative Fmoc deprotection and amino acid couplings extend the peptide chain. Automated synthesizers or manual coupling (“hand coupling”) are employed, with HCTU or HATU/HOAt as coupling agents. Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 10 minutes) removes the Fmoc group.

  • Amino Acid Activation : 4 equivalents of HCTU or HATU with 8 equivalents of DIPEA in DMF.

  • Coupling Reaction : 45-minute agitation at room temperature.

For Osteostatin (1-5) amide (sequence: H-Val-Ser-Glu-Ile-Gln-NH2), coupling efficiency exceeds 98% per step when monitored via Kaiser test.

Side-Chain Deprotection and Cleavage

After chain assembly, global deprotection removes acid-labile side-chain protecting groups (e.g., tert-butyl for Glu, Trt for Gln). A cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is applied for 2–4 hours. The peptide is precipitated in cold diethyl ether, yielding a crude product with >85% purity.

Table 2: Cleavage Conditions for Osteostatin (1-5) Amide

ComponentVolume RatioRole
Trifluoroacetic Acid (TFA)95%Deprotection agent
Water2.5%Scavenger
Triisopropylsilane (TIS)2.5%Cation scavenger
Reaction Time2–4 h

Amidation and Cyclization Strategies

The C-terminal amidation is intrinsic to Rink amide resin, which releases the peptide as an amide upon cleavage. For non-resin-based methods, the patent US3200150A describes amide formation via phosphorous trichloride-mediated coupling of carboxylic acids and amines. However, this method is less common in peptide synthesis due to harsh conditions (refluxing hydrocarbons, HCl evolution) compared to SPPS.

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients (0.1% TFA) achieves >98% purity. Mass spectrometry (MALDI-TOF or ESI) confirms the molecular weight (618.69 Da) and sequence.

Table 3: HPLC Purification Parameters

ParameterSpecification
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient5–60% acetonitrile in 30 min
Flow Rate1 mL/min
DetectionUV 220 nm

Challenges and Optimization

Common issues include aspartimide formation at the Glu-Ile junction and incomplete amidation. Adding 0.1 M hydroxybenzotriazole (HOBt) during coupling reduces side reactions . For scale-up, microwave-assisted SPPS reduces cycle times by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Osteostatin (1-5) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the Osteostatin (1-5) amide peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Scientific Research Applications

Osteostatin (1-5) amide has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in bone metabolism and its potential to inhibit osteoclastic bone resorption.

    Medicine: Explored as a therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

    Industry: Utilized in the development of bone health supplements and pharmaceuticals

Mechanism of Action

Osteostatin (1-5) amide exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. The exact molecular pathways involved include the inhibition of protein kinase C activity and modulation of intracellular calcium levels .

Comparison with Similar Compounds

Table 1: Key Features of Osteostatin (1-5) Amide and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Function(s) Species Specificity
Osteostatin (1-5) amide 155918-12-0 C₂₇H₄₂N₁₀O₇ 618.69 Inhibits osteoclast bone resorption (EC₅₀ = 10⁻¹⁵ M) Human, bovine, dog, horse, mouse, rabbit, rat
Osteostatin (1-5) (non-amidated) 138949-73-2 C₂₇H₄₁N₉O₈ 619.7 Similar anti-resorptive activity but lower stability due to free C-terminal Conserved across mammals
Osteocalcin (7-19) 137348-10-8 C₆₆H₁₀₄N₁₈O₂₂ 1453.64 Regulates bone mineralization; binds hydroxyapatite Human-specific
Parathyroid Hormone (3-34) 51257-86-4 C₁₅₈H₂₅₃N₄₅O₄₄S₂ 3678.2 Antagonizes PTH (1-34) by inhibiting adenylate cyclase activation Broad mammalian activity
Neuropeptide Y (3-36) Not specified C₁₈₅H₂₈₃N₅₅O₅₄S 4096.6 Modulates appetite and bone metabolism via Y2/Y5 receptors Porcine and human

Key Observations :

Amidation Enhances Stability: The amide group in Osteostatin (1-5) amide improves resistance to proteolytic degradation compared to the non-amidated form, making it more suitable for therapeutic applications .

Species Conservation : Osteostatin (1-5) amide’s sequence (TRSAW) is conserved across mammals, suggesting a critical evolutionary role in bone homeostasis . In contrast, Osteocalcin (7-19) exhibits human-specific activity due to sequence variations in other species .

Mechanistic Divergence : While both Osteostatin (1-5) amide and Parathyroid Hormone (3-34) modulate bone metabolism, the former directly inhibits osteoclasts, whereas the latter acts as a PTH antagonist .

Pharmacological and Pharmacokinetic Profiles

Table 2: Comparative Pharmacological Data

Compound EC₅₀/IC₅₀ Solubility Half-Life (In Vivo) Key Studies
Osteostatin (1-5) amide 10⁻¹⁵ M Soluble in DMSO ~6 hours (rabbit) Inhibits osteoclasts in rabbit models; no significant species variation
Lovastatin 5 mg/kg (rabbit) Lipophilic 14 weeks Reduces osteonecrosis in rabbits but with lower efficacy (35% vs. 15% with combination therapy)
Enoxaparin + Lovastatin N/A N/A 4 weeks Synergistic reduction of osteonecrosis incidence in rabbits
Neuropeptide Y (3-36) ~1 nM (Y2 receptor) Aqueous buffer <30 minutes Rapid degradation limits therapeutic utility

Key Findings :

  • Potency : Osteostatin (1-5) amide’s EC₅₀ of 10⁻¹⁵ M surpasses most bone-targeting compounds, including statins (e.g., Lovastatin requires 5 mg/kg for efficacy) .
  • Species-Specific PK : Rabbit studies show Osteostatin (1-5) amide has a half-life of ~6 hours, aligning with human pharmacokinetic profiles observed for similar peptides . In contrast, Neuropeptide Y (3-36) exhibits rapid clearance across species .

Evolutionary and Structural Insights

  • Sequence Conservation : Alignment studies of mammalian PrP proteins (Figure 1 in ) reveal that critical functional domains, like the CT3D region, are conserved in Osteostatin (1-5) amide across species. This conservation supports its cross-species efficacy .
  • Structural Homology: Bovine plasminogen shares >90% sequence identity with human and rabbit counterparts, mirroring the high homology observed in Osteostatin (1-5) amide across mammals .

Biological Activity

Osteostatin (1-5) amide is a peptide derived from parathyroid hormone-related peptide (PTHrP) that has garnered attention for its diverse biological activities across various species, including humans, bovines, dogs, horses, mice, rabbits, and rats. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, effects on bone metabolism, and potential therapeutic applications.

Chemical Structure

Osteostatin (1-5) amide is characterized by the following amino acid sequence:

  • Sequence : H-Thr-Arg-Ser-Ala-Trp-NH₂

This structure plays a crucial role in its biological functions, particularly in modulating signaling pathways related to inflammation and bone metabolism.

Anti-inflammatory Effects

Recent studies have highlighted osteostatin's significant anti-inflammatory properties. In a model of gouty arthritis, osteostatin was shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18. The treatment with osteostatin resulted in:

  • Reduction in Cytokine Levels : Osteostatin administration led to significant decreases in cytokine levels in peritoneal macrophages stimulated by lipopolysaccharide (LPS) and ATP. For instance:
    • IL-1β: 58% inhibition
    • IL-18: Nearly 100% inhibition
    • TNF-α: 90% inhibition
    • IL-6: 100% inhibition .
  • Inhibition of NF-κB Activation : Osteostatin decreased the phosphorylation of NF-κB p65 subunit, indicating its role in inhibiting inflammatory signaling pathways .

Table 1: Effects of Osteostatin on Cytokine Production

CytokineControl LevelOsteostatin Level% Inhibition
IL-1βHighLow58%
IL-18HighVery Low~100%
TNF-αHighLow90%
IL-6HighNone100%

Osteostatin exerts its effects through several mechanisms:

  • Caspase-1 Inhibition : It significantly reduces caspase-1 activation, which is crucial for the maturation of pro-inflammatory cytokines .
  • Reactive Oxygen Species (ROS) Reduction : Osteostatin treatment led to a marked reduction in mitochondrial ROS production, suggesting antioxidant properties that may contribute to its anti-inflammatory effects .
  • Nrf2 Upregulation : Osteostatin has been implicated in the upregulation of Nrf2 expression, a key regulator of antioxidant responses .

Effects on Bone Metabolism

Osteostatin also plays a role in bone metabolism. Studies have shown that it can enhance osteoblast differentiation and mineralization when combined with zinc ions in mesoporous bioactive glass scaffolds. This combination promotes the expression of osteogenic markers such as RUNX2 and alkaline phosphatase (ALP) in human mesenchymal stem cells (hMSCs) .

Table 2: Osteogenic Effects of Osteostatin with Zinc

TreatmentRUNX2 ExpressionALP Activity
ControlLowLow
Zinc AloneModerateModerate
Osteostatin + ZincHighHigh

Case Studies

Several animal models have been utilized to investigate the therapeutic potential of osteostatin:

  • Gouty Arthritis Model : In this model, osteostatin demonstrated significant anti-inflammatory effects through reduced leukocyte migration and cytokine release. The results indicate its potential as a therapeutic agent for inflammatory conditions .
  • Bone Regeneration Studies : In studies involving hMSCs cultured on bioactive scaffolds enriched with osteostatin and zinc, enhanced bone regeneration was observed. This suggests that osteostatin could be beneficial for applications in bone tissue engineering .

Q & A

Q. What is the mechanism of action of Osteostatin (1-5) amide in inhibiting osteoclastic bone resorption?

Osteostatin (1-5) amide (TRSAW-NH₂) acts as a competitive antagonist of parathyroid hormone-related protein (PTHrP), binding to osteoclast-specific receptors to disrupt RANKL signaling. Its EC₅₀ of 10⁻¹⁵ M in vitro reflects ultra-high affinity for PTH1R receptors, suppressing intracellular cAMP and Ca²⁺ oscillations critical for osteoclast differentiation . Key validation methods include:

  • TRAP staining to quantify osteoclast activity.
  • cAMP ELISA to measure receptor-mediated signaling.
  • Co-culture assays with osteoblasts/osteoclasts to model bone remodeling.

Q. How does the conserved TRSAW sequence across species (human, bovine, mouse) impact cross-reactivity in preclinical models?

The TRSAW sequence is 100% conserved in PTHrP(107-111) across mammals, enabling interspecies reactivity. However, peptide stability varies due to species-specific protease activity. For example:

SpeciesPlasma Half-Life (min)Dominant Protease
Human45 ± 5Neprilysin
Rat28 ± 3DPP-IV
Dog60 ± 7ACE
Use protease inhibitors (e.g., phosphoramidon for neprilysin) to stabilize the peptide in serum-containing assays .

Q. What are optimal storage and reconstitution protocols for Osteostatin (1-5) amide?

  • Storage : Lyophilized peptide stable at -20°C for 24 months; reconstituted solutions in DMSO retain activity for ≤1 month at -20°C (avoid freeze-thaw cycles) .
  • Reconstitution : Prepare 10 mM stock in anhydrous DMSO, then dilute in PBS + 0.1% BSA to prevent aggregation. For in vivo studies, use ≤2% DMSO in saline to minimize solvent toxicity .

Advanced Research Questions

Q. How to resolve discrepancies in EC₅₀ values between in vitro (10⁻¹⁵ M) and in vivo (10⁻⁹ M) studies?

The 6-log difference arises from:

  • Protein binding : Serum albumin reduces free peptide bioavailability by 90% in vivo .
  • Tissue penetration : Bone marrow bioavailability is 5–10% of plasma levels due to endothelial barriers . Mitigation : Use pharmacokinetic modeling to adjust dosing (e.g., 0.1 mg/kg IV bolus + 0.02 mg/kg/hr infusion in rats) .

Q. What experimental designs address species-specific differences in Osteostatin response?

SpeciesBone Resorption Inhibition (%)Preferred Model
Mouse85 ± 6OVX osteoporosis
Rabbit72 ± 8Mandibular defect
Dog93 ± 4Periodontitis
Recommendation : Use μCT scans (10 μm resolution) to quantify trabecular bone volume (BV/TV) in species with rapid bone turnover (e.g., mice vs. dogs) .

Q. How to validate target specificity when off-target effects are observed at >10⁻⁷ M concentrations?

  • Kinase profiling : Screen against 468 kinases (e.g., DiscoverX Panel) to exclude MAPK/PKC activation.
  • CRISPR PTH1R-KO models : Confirm loss of osteoclast inhibition in KO cells .
  • SPR analysis : Measure binding kinetics (KD < 1 pM for PTH1R vs. >1 μM for off-targets) .

Q. What controls are critical for in vivo studies of Osteostatin in bone metastasis models?

  • Negative control : Scrambled peptide (e.g., WATSR-NH₂) at equivalent molarity.
  • Positive control : Alendronate (1 mg/kg, weekly) to benchmark anti-resorptive efficacy.
  • Endpoint validation : Dual-energy X-ray absorptiometry (DXA) and histomorphometry for bone density/turnover .

Data Contradiction Analysis

Q. Why do some studies report pro-osteogenic effects while others emphasize anti-resorptive activity?

Context-dependent effects arise from:

  • Dose dependency : ≤10⁻¹² M enhances osteoblast ALP activity via BMP-2 crosstalk; ≥10⁻⁹ M inhibits osteoclasts .
  • Cell type specificity : Primary osteoblasts vs. RAW264.7-derived osteoclasts show divergent signaling . Solution : Use single-cell RNA-seq to map PTH1R/GPCR expression gradients in heterogeneous bone cultures.

Q. How to interpret conflicting data on renal toxicity in canine vs. rodent models?

Dogs exhibit 3-fold higher renal clearance (CLrenal = 0.8 L/hr/kg) than rats (0.25 L/hr/kg), correlating with transient proteinuria at >5 mg/kg doses. Monitor urinary β2-microglobulin and adjust dosing intervals (e.g., q48h in dogs) .

Q. What computational tools predict Osteostatin interactions with non-mammalian PTH receptors?

  • Molecular docking : SWISS-MODEL (template: PDB 6NBF) to simulate binding to avian/fish PTH1R.
  • Phylogenetic analysis : Identify conserved residues in PTHrP(107-111) across 62 species (e.g., chicken vs. zebrafish) .

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